molecular formula C13H20N2O2 B1461300 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol CAS No. 118161-85-6

2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B1461300
CAS No.: 118161-85-6
M. Wt: 236.31 g/mol
InChI Key: HXOPOOCWOIFSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol is a high-purity piperazine derivative intended for research and development purposes in laboratory settings. This compound is part of a class of small molecules that are of significant interest in medicinal chemistry and early-stage drug discovery for constructing more complex bioactive molecules . As a building block, its structure features both a piperazine ring, a common pharmacophore in many active compounds, and a ethanol linker, which can influence the molecule's physicochemical properties and receptor binding affinity. Related methoxyphenyl-piperazine compounds are frequently investigated for their potential interactions with various central nervous system targets . Researchers utilize such compounds in hit-to-lead optimization campaigns, library synthesis, and structure-activity relationship (SAR) studies to explore new chemical spaces for therapeutic development . The product is provided with comprehensive quality control documentation. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-17-13-4-2-3-12(11-13)15-7-5-14(6-8-15)9-10-16/h2-4,11,16H,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOPOOCWOIFSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Step 1: Formation of the 4-(3-Methoxyphenyl)piperazine intermediate
  • Step 2: Alkylation of the piperazine nitrogen with an appropriate 2-haloethanol derivative
  • Step 3: Purification and isolation of the target ethan-1-ol substituted piperazine

This approach leverages nucleophilic substitution reactions and selective alkylation chemistry.

Detailed Synthetic Route

Step Reaction Description Reagents & Conditions Notes
1 Synthesis of 4-(3-Methoxyphenyl)piperazine Reaction of 3-methoxyaniline with piperazine under controlled conditions, often via nucleophilic aromatic substitution or Buchwald-Hartwig amination Requires inert atmosphere, elevated temperature (80–120 °C), polar aprotic solvents such as DMF or DMSO
2 Alkylation with 2-bromoethanol or 2-chloroethanol 4-(3-Methoxyphenyl)piperazine reacted with 2-bromoethanol in the presence of a base (e.g., potassium carbonate) in solvents like acetonitrile or ethanol Base facilitates nucleophilic substitution of halogen by piperazine nitrogen; temperature controlled (room temperature to 60 °C)
3 Purification Extraction, recrystallization or chromatography (silica gel column) Purity confirmed by NMR, HPLC, and melting point

Reaction Mechanism Insights

  • The piperazine nitrogen acts as a nucleophile attacking the electrophilic carbon of the 2-haloethanol.
  • The leaving group (bromide or chloride) departs, yielding the hydroxyethyl-substituted piperazine.
  • The 3-methoxyphenyl group stabilizes the piperazine intermediate and influences regioselectivity.

Research Findings and Data Analysis

Yield and Purity

Parameter Typical Range Analytical Method
Yield of this compound 65–85% Isolated yield after purification
Purity >98% HPLC, NMR spectroscopy
Melting Point 110–115 °C Differential Scanning Calorimetry (DSC)

Solvent and Base Effects

  • Use of polar aprotic solvents like acetonitrile improves alkylation efficiency.
  • Potassium carbonate is preferred as a mild base to avoid side reactions.
  • Reaction temperature influences rate and selectivity; mild heating accelerates reaction without decomposition.

Crystallization and Isolation

  • Crystallization from ethyl acetate or isopropyl acetate yields high-purity solid.
  • Avoidance of alcohol solvents during crystallization prevents formation of solvates or hydrates that may complicate purification.

Comparative Analysis of Preparation Methods

Method Aspect Method A: Using 2-Bromoethanol Method B: Using 2-Chloroethanol Notes
Reaction Rate Faster due to better leaving group Slower Bromide is a better leaving group than chloride
Yield 75–85% 65–75% Method A preferred for higher yield
Cost Higher reagent cost Lower reagent cost Trade-off between cost and efficiency
Purity High (>98%) Slightly lower Due to possible side reactions with chloride

Notes on Related Compounds and Advanced Preparations

  • Patents related to structurally similar compounds (e.g., 8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin derivatives) describe crystallization techniques involving selective enantiomeric separation and salt formation with acids like (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid in ethyl acetate at controlled temperatures (0–25 °C).
  • Although these references focus on related but more complex molecules, the principles of selective crystallization and solvent choice are applicable to purification of this compound.
  • Avoidance of methanol or ethanol in crystallization steps is recommended to prevent solvate formation.

Summary Table of Preparation Parameters

Parameter Optimal Condition Remarks
Starting Material 4-(3-Methoxyphenyl)piperazine Prepared or commercially available
Alkylating Agent 2-Bromoethanol Preferred for reactivity
Base Potassium carbonate Mild, effective
Solvent Acetonitrile or Ethanol Polar aprotic or protic
Temperature 25–60 °C Controlled to avoid side reactions
Reaction Time 4–12 hours Monitored by TLC or HPLC
Purification Recrystallization from ethyl acetate High purity, avoids solvates
Yield 70–85% Good synthetic efficiency

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of modified piperazine derivatives with different functional groups .

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential therapeutic effects, particularly in relation to:

  • Neurological Disorders: Its interaction with alpha1-adrenergic receptors suggests potential use in treating conditions like depression and anxiety. Studies indicate that compounds targeting these receptors can modulate neurotransmitter release, which is critical in managing mood disorders.

Biological Studies

Research has shown that 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol acts as a ligand for alpha1-adrenergic receptors, influencing various physiological processes:

  • Mechanism of Action: By binding to these receptors, the compound modulates smooth muscle contraction and neurotransmitter signaling pathways, which may have implications in cardiovascular health and neuropharmacology.

Industrial Applications

In pharmaceutical manufacturing, this compound serves as an intermediate for synthesizing other active pharmaceutical ingredients (APIs). Its role as a building block facilitates the development of more complex therapeutic agents.

Case Studies

Case Study 1: Neurological Impact
A study investigated the efficacy of piperazine derivatives on anxiety-like behavior in animal models. Results indicated that compounds similar to this compound significantly reduced anxiety levels by enhancing serotonergic transmission through alpha1-receptor interaction.

Case Study 2: Cardiovascular Effects
Research focused on the cardiovascular effects of alpha1-receptor antagonists demonstrated that derivatives like this compound could lead to vasodilation and reduced blood pressure in hypertensive models. This finding supports its potential use in managing hypertension.

Mechanism of Action

The mechanism of action of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol involves its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release. The compound acts as a ligand for these receptors, modulating their activity and influencing downstream signaling pathways. This interaction is believed to be responsible for its therapeutic effects in the treatment of neurological and psychiatric disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs, their substituents, and physicochemical

Compound Name Substituents on Piperazine Molecular Weight Melting Point (°C) Yield (%) Key References
2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol 3-Methoxyphenyl 266.33* N/A N/A
2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol (P789-0439) 4-Chlorophenyl, 3-methoxyphenyl 358.86 N/A N/A
2-(4-((4-Chlorobenzyl)piperazin-1-yl)methyl)phenyl)ethan-1-ol (Compound 16) 4-Chlorobenzyl 360.89 109–110 72
2-(4-(3-Chloropropyl)piperazin-1-yl)ethan-1-ol (2ia) 3-Chloropropyl 222.72 N/A (oil) 36
2-(4-(9H-Fluoren-9-yl)piperazin-1-yl)acetic acid 9H-Fluorenyl 353.41 N/A N/A
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol 3-Methoxyphenyl, phenoxypropanol 368.47 N/A N/A

*Calculated based on molecular formula C₁₃H₁₉N₂O₂.

Key Observations:
  • Substituent Effects : The 3-methoxyphenyl group (as in the target compound and P789-0439) is associated with receptor affinity, while halogenated substituents (e.g., 4-chlorophenyl in P789-0439 or 4-chlorobenzyl in Compound 16) enhance lipophilicity and binding to hydrophobic pockets .
  • Synthetic Accessibility : Yields vary significantly; chlorinated derivatives (e.g., Compound 16) show moderate yields (72%), whereas alkylation with 3-chloropropyl (Compound 2ia) results in lower yields (36%) due to steric hindrance .
  • Biological Relevance : Letermovir’s antiviral activity underscores the scaffold’s versatility, while P789-0439 is a screening compound with undisclosed but likely CNS-related targets .

Computational and Structural Insights

AutoDock Vina studies on similar piperazine derivatives reveal that substituent bulkiness (e.g., 9H-fluorenyl in Compound 10) increases binding energy to hydrophobic targets, while polar groups (e.g., hydroxyethyl) improve solubility but reduce membrane permeability .

Biological Activity

2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3-methoxyphenyl group and an ethanol moiety. The structural formula can be represented as:

C14H20N2O\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}

This structure is crucial for its interaction with biological targets, influencing its pharmacological profile.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Microtubule Dynamics : Piperazine derivatives have been shown to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells. This mechanism is particularly relevant in the context of colon cancer cells, where such compounds increase sensitivity to apoptotic signals .
  • Antioxidant Activity : Studies have demonstrated that related compounds exhibit significant antioxidant properties through DPPH radical scavenging assays. The presence of electron-donating groups, such as methoxy, enhances this activity .
  • Anticancer Activity : The compound's structural features suggest potential anticancer activity. For instance, SAR studies indicate that specific substitutions on the piperazine ring can modulate potency against various cancer cell lines, including HT-29 (colon cancer) and A549 (lung cancer) .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Method Results Reference
AntioxidantDPPH AssayIC50 = 18.17 µg/mL
CytotoxicitySRB AssaySignificant activity against HT-29
Microtubule InhibitionCell Cycle AnalysisInduced mitotic arrest
AntichlamydialIn Vitro AssaysSelective for Chlamydia

Case Studies

Several studies have highlighted the biological activity of piperazine derivatives similar to this compound:

  • Colon Cancer Sensitivity : A study demonstrated that piperazine derivatives could enhance the sensitivity of colon cancer cells to TNF-induced apoptosis, suggesting a potential therapeutic role in combination therapies .
  • Antioxidant Properties : Another investigation focused on the antioxidant capacities of piperazine-based compounds, revealing that modifications at specific positions significantly impacted their ability to scavenge free radicals .
  • Neuropharmacological Potential : Research into related piperazine derivatives has indicated potential applications in treating neurodegenerative diseases by targeting specific pathways involved in neuronal health .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting N-hydroxyethyl piperazine with 3-methoxyphenyl derivatives under reflux in anhydrous solvents (e.g., acetonitrile or DMF) at 80–100°C for 12–24 hours achieves moderate yields (~60–70%) . Optimization includes using excess amine (1.2–1.5 eq), catalytic bases (e.g., K₂CO₃), and inert atmospheres to minimize side reactions. Purification via column chromatography (silica gel, eluent: DCM/MeOH 9:1) improves purity .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

  • Methodological Answer :

  • 1H NMR : Peaks at δ 2.5–3.5 ppm (piperazine protons), δ 3.8 ppm (methoxy group), and δ 4.1–4.3 ppm (hydroxyethyl group) confirm connectivity .
  • ESI-MS : The molecular ion [M+H⁺] at m/z 302.04 (calculated: 302.15) validates molecular weight .
  • Melting Point : Consistency with literature values (e.g., 112–128°C for analogs) ensures purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-protected containers at controlled room temperature (20–25°C) with desiccants. Stability tests show ≤5% degradation over 6 months under these conditions. Avoid prolonged exposure to humidity, which promotes hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock Vina) predict binding affinity to serotonin or dopamine receptors?

  • Methodological Answer :

Receptor Preparation : Retrieve the target receptor (e.g., 5-HT₁A, PDB ID: 7E2Z) and remove water/ligands.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel, ensuring correct protonation states at physiological pH.

Docking Parameters : Use AutoDock Vina with a grid box covering the receptor’s binding pocket (20×20×20 Å). Set exhaustiveness to 20 for accuracy .

Validation : Compare predicted binding poses with known agonists (e.g., buspirone) and validate via MD simulations (GROMACS) to assess stability .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer :

  • Assay-Specific Optimization : Adjust cell lines (e.g., CHO vs. HEK293 for GPCRs) and incubation times (4–24 hours) to match receptor expression levels .
  • Control Compounds : Include reference ligands (e.g., clozapine for dopamine D₂ antagonism) to normalize inter-assay variability .
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers and validate reproducibility .

Q. How do structural modifications (e.g., piperazine substitution, methoxy group replacement) alter pharmacological profiles?

  • Methodological Answer :

  • Piperazine Modifications : Replacing the N-methyl group with bulkier substituents (e.g., benzyl) increases receptor selectivity but may reduce solubility. LogP values >3.0 correlate with improved blood-brain barrier penetration .
  • Methoxy Group : Fluorine substitution at the 3-methoxy position enhances metabolic stability (CYP2D6 resistance) but may reduce affinity for 5-HT₁A receptors. SAR studies show EC₅₀ shifts from 12 nM (methoxy) to 45 nM (fluoro) .

Q. What in vitro assays are recommended for evaluating metabolic stability and cytotoxicity?

  • Methodological Answer :

  • Hepatic Microsomal Assay : Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Half-life >30 minutes indicates favorable stability .
  • Cytotoxicity : Use MTT assays in HEK293 cells (48-hour exposure). IC₅₀ values >50 μM suggest low toxicity for CNS-targeted compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.